フロルフェニコール

概要

説明

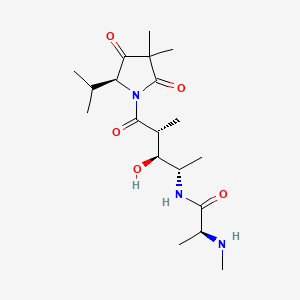

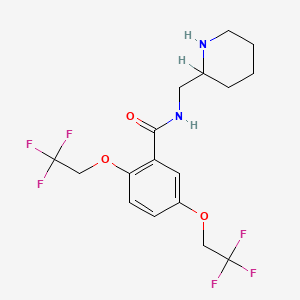

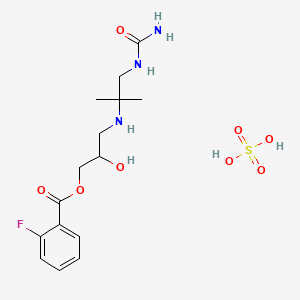

フロルフェニコールは、主に獣医学で使用される合成の広域スペクトル抗生物質です。 それはチアミフェニコールとクロラムフェニコールのフッ素化類似体であり、50Sリボソームサブユニットに結合することによって細菌タンパク質合成を阻害するように設計されています 。 この化合物は、さまざまなグラム陽性菌およびグラム陰性菌に効果的であり、農場や水生動物の感染症の治療に貴重なツールとなっています .

科学的研究の応用

Florfenicol is extensively used in veterinary medicine to treat bacterial infections in farm and aquatic animals . It has shown effectiveness against respiratory infections in cattle and sheep, enteric infections in poultry, and various diseases in aquaculture . Additionally, florfenicol has been explored for its potential use in nanotechnology to enhance its delivery and effectiveness as an antimicrobial agent .

作用機序

フロルフェニコールは、細菌タンパク質合成を阻害することによってその効果を発揮します。 それは50Sリボソームサブユニットに結合し、タンパク質合成のトランスロケーションステップを阻害します 。 この作用は細菌の増殖と複製を阻害し、効果的な静菌剤となります .

類似の化合物との比較

フロルフェニコールは、クロラムフェニコールとチアミフェニコールと似ており、どちらもフェニコール系抗生物質です 。 フロルフェニコールは、そのフッ素化構造により、抗菌活性が向上し、骨髄毒性のリスクが軽減される点が特徴です 。 クロラムフェニコールとは異なり、フロルフェニコールは細菌酵素による分解を受けにくいため、細菌負荷の高い環境ではより効果的です .

類似化合物のリスト:- クロラムフェニコール

- チアミフェニコール

- アジダンフェニコール

生化学分析

Biochemical Properties

Florfenicol acts by inhibiting protein synthesis, which results from the binding of bacterial ribosomes in such a way as to prevent ongoing translation of mRNA into protein . It binds to the bacterial 50S ribosomal subunits and inhibits the peptidyl transferase, an enzyme indispensable for protein synthesis .

Cellular Effects

Florfenicol can disrupt the protein synthesis of bacteria and mitochondria, leading to antibacterial effects . In vitro studies have shown that florfenicol can significantly reduce the minimum inhibitory concentration (MIC) against E. coli and S. aureus . Florfenicol has also been found to repress cell growth and proliferation . It induces G0/G1 cell cycle arrest via an increase of p21 levels through activating ROS/p53/p21 pathway .

Molecular Mechanism

Florfenicol works by inhibiting protein synthesis by binding to ribosomal subunits of susceptible bacteria, leading to the inhibition of peptidyl transferase . This prevents the transfer of amino acids to growing peptide chains and subsequent protein formation . It disrupts the signaling transduction of pathways, especially the canonical Wnt pathway, and further inhibits the expression of target genes involved in regulating DNA replication, cell cycle, and pluripotency .

Temporal Effects in Laboratory Settings

Florfenicol has been observed to cause significant histological morphology variation and enhance immune and apoptosis characteristics in the intestine after 7 days of exposure . Moreover, antioxidant enzyme catalase activities showed a similar pattern . A study also showed that florfenicol treatment shifted the structure of the microbiota and reduced its biodiversity by acting as a strong stressor .

Dosage Effects in Animal Models

In animal models, florfenicol has been associated with testicular degeneration and atrophy . It has been observed that a transient reduction in feed and water consumption occurs after administration of 3 times the recommended dose or more . Adverse effects are dose-dependent and reversible, and are more likely to occur with florfenicol than chloramphenicol .

Metabolic Pathways

Florfenicol is well absorbed when administered orally and following distribution, it is rapidly eliminated in the urine and faeces in a ratio of 3:1 . A fraction is excreted unchanged and the rest is metabolised into 5 major metabolites . Perturbation in metabolic pathways related to linoleic acid metabolism was most prominently detected .

Transport and Distribution

Florfenicol is a highly lipid-soluble compound, which allows it to be well absorbed when administered orally . Following distribution, it is rapidly eliminated in the urine and faeces . Due to its lipophilicity, florfenicol shows good tissue penetration .

Subcellular Localization

Given its mechanism of action, it is likely that florfenicol localizes to the ribosomes where it inhibits protein synthesis

準備方法

合成経路と反応条件: フロルフェニコールは、抗生物質の効力とチアミフェニコールのスペクトルを強化する一連の化学反応によって合成されます。 合成は通常、チアミフェニコールのアセチル化を含み、ヒドロキシル基がフッ素化アセチル基に置き換えられます 。 この修飾により、抗菌活性が向上し、骨髄毒性に関連する潜在的な副作用が軽減されます .

工業生産方法: フロルフェニコールの工業生産には、ジメチルアセトアミドやポリエチレングリコールなどの溶媒と化合物を混合し、次に水を加えて目的の体積を得ることが含まれます。 次に、混合物を撹拌、混合、ろ過してフロルフェニコール溶液を得ます 。 別の方法では、フロルフェニコール溶液を有機溶媒、共溶媒、湿潤剤、pH緩衝剤、安定化剤で調製して、その溶解性と安定性を高めます .

化学反応の分析

反応の種類: フロルフェニコールは、アセチル化など、さまざまな化学反応を起こします。アセチル化は、その合成に不可欠です 。 また、ヒドロキシル基がフッ素化アセチル基に置き換えられる置換反応にも関与します .

一般的な試薬と条件: フロルフェニコールの合成には、チアミフェニコール、塩化アセチル、フッ素化剤などの試薬が含まれます。 反応は通常、フッ素基の安定性を維持するために制御された条件下で行われます .

生成される主要な生成物: これらの反応から生成される主な生成物は、フロルフェニコール自体であり、これはチアミフェニコールのフッ素化誘導体です .

科学研究への応用

フロルフェニコールは、農場や水生動物の細菌感染症を治療するために獣医学で広く使用されています 。 牛や羊の呼吸器感染症、家禽の腸内感染症、水産養殖におけるさまざまな病気に対して有効性が示されています 。 さらに、フロルフェニコールは、ナノテクノロジーにおいて、その送達と抗菌剤としての有効性を高める可能性について調査されています .

類似化合物との比較

Florfenicol is similar to chloramphenicol and thiamphenicol, both of which are also phenicol antibiotics . florfenicol is unique due to its fluorinated structure, which enhances its antibacterial activity and reduces the risk of bone marrow toxicity . Unlike chloramphenicol, florfenicol is not susceptible to degradation by bacterial enzymes, making it more effective in environments with high bacterial loads .

List of Similar Compounds:- Chloramphenicol

- Thiamphenicol

- Azidamfenicol

特性

IUPAC Name |

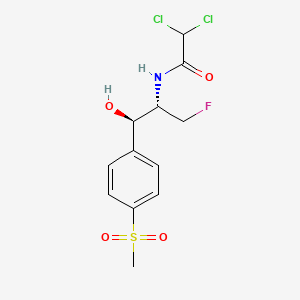

2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYIRNRDRBQJXIF-NXEZZACHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)C(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045500 | |

| Record name | Florfenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73231-34-2, 76639-94-6 | |

| Record name | Florfenicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73231-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Florfenicol [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073231342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Florfenicol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11413 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Florfenicol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | florphenicol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-dichloro-N-{(1R,2S)-3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]propan-2-yl}acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLORFENICOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J97307Y1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

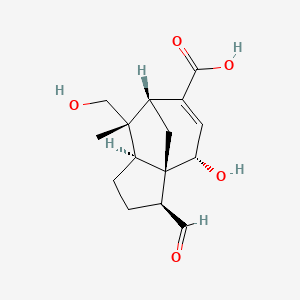

![(6R,7S)-3-chloro-7-[[4-[4-[(2,3-dihydroxybenzoyl)amino]butyl-[3-[(2,3-dihydroxybenzoyl)amino]propyl]amino]-4-oxobutanoyl]amino]-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1672780.png)